3-Bromo-6-methyl-2-nitrobenzoic acid

Suzuki-Miyaura coupling Cross-coupling kinetics Aryl halide reactivity

3-Bromo-6-methyl-2-nitrobenzoic acid (CAS 1805599-92-1; also registered as CAS 1498300-48-3 under the alternative naming 3-bromo-2-methyl-6-nitrobenzoic acid) is a trisubstituted benzoic acid derivative bearing bromine at C-3, a methyl group at C-6, and a nitro group at C-2 on the aromatic ring. Its molecular formula is C₈H₆BrNO₄ with a molecular weight of 260.04 g·mol⁻¹.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
Cat. No. B12824280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-2-nitrobenzoic acid
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H6BrNO4/c1-4-2-3-5(9)7(10(13)14)6(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeySYALJYXPSDISHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methyl-2-nitrobenzoic Acid: Core Chemical Profile and Procurement Baseline


3-Bromo-6-methyl-2-nitrobenzoic acid (CAS 1805599-92-1; also registered as CAS 1498300-48-3 under the alternative naming 3-bromo-2-methyl-6-nitrobenzoic acid) is a trisubstituted benzoic acid derivative bearing bromine at C-3, a methyl group at C-6, and a nitro group at C-2 on the aromatic ring. Its molecular formula is C₈H₆BrNO₄ with a molecular weight of 260.04 g·mol⁻¹ . The compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of isoindolinone kinase inhibitors [1] and quinazolinone-2-carboxamide antimalarials [2]. The orthogonal reactivity of its aryl bromide (Suzuki–Miyaura coupling), carboxylic acid (amidation/esterification), and reducible nitro group (amino-aniline conversion) makes it a strategic three-point diversification scaffold.

Why In-Class Nitrobenzoic Acid Analogs Cannot Substitute 3-Bromo-6-methyl-2-nitrobenzoic Acid in Key Transformations


Compounds within the nitrobenzoic acid family are frequently mistaken as interchangeable halogenated aromatic acids. However, the precise 2-nitro-3-bromo-6-methyl substitution pattern of this compound is chemically non-redundant. Unlike its positional isomer 3-bromo-2-methyl-6-nitrobenzoic acid, the ortho-nitro group in 3-bromo-6-methyl-2-nitrobenzoic acid exerts a strong electron-withdrawing effect that activates the carboxylic acid for nucleophilic acyl substitution while simultaneously deactivating the ring toward electrophilic aromatic substitution, thereby dictating regiochemical outcomes in downstream transformations [1]. The methyl group at C-6, positioned para to the carboxylic acid, provides steric shielding that influences coupling yields, as compared to des-methyl or 6-unsubstituted analogs. Most critically, the C-3 bromine serves as the exclusive site for palladium-catalyzed cross-coupling reactions, a role that cannot be fulfilled by chloro or fluoro analogs without substantial changes in oxidative addition kinetics [2]. These combined electronic and steric features mean that generic substitution with another nitrobenzoic acid—even one sharing two of the three substituents—will alter reaction yields, regioselectivity, and purification profiles in multi-step synthetic sequences.

3-Bromo-6-methyl-2-nitrobenzoic Acid: Head-to-Head Evidence for Differentiated Selection


Suzuki–Miyaura Coupling Reactivity: Aryl Bromide vs. Aryl Chloride Advantage

The aryl bromide at C-3 in 3-bromo-6-methyl-2-nitrobenzoic acid is the optimal leaving group for Suzuki–Miyaura cross-coupling. In a direct head-to-head comparison of oxidative addition rates with Pd(0) catalysts, aryl bromides react approximately 102–104 times faster than the corresponding aryl chlorides under identical conditions, while aryl fluorides are essentially inert [1]. Substituting this compound with its 3-chloro analog, 3-chloro-6-methyl-2-nitrobenzoic acid, would therefore require higher catalyst loadings, elevated temperatures, and/or specialized ligands to achieve comparable coupling yields, increasing both cost and purification burden.

Suzuki-Miyaura coupling Cross-coupling kinetics Aryl halide reactivity

Esterification Efficiency: Comparative Yields in Methyl Ester Synthesis for Antimalarial SAR Programs

In the synthesis of quinazolinone-2-carboxamide antimalarials, 3-bromo-6-methyl-2-nitrobenzoic acid was converted to its methyl ester as the first step of the reaction sequence. The standard Fischer esterification (MeOH, H₂SO₄) afforded the methyl ester in >95% yield after 16 h at reflux, as reported in the experimental procedures for derivatives 12aa–12ah [1]. In contrast, the des-bromo analog 6-methyl-2-nitrobenzoic acid (CAS 116529-61-4) consistently gave lower esterification yields (85–90%) under identical conditions due to competing decarboxylation facilitated by the absence of the electron-withdrawing bromine at C-3, a limitation noted in the optimization of related synthetic routes [2].

Esterification yield Quinazolinone-2-carboxamide Antimalarial SAR

Stability Under Reductive Conditions: Nitro Group Reduction Selectivity vs. Dehalogenation Risk

Reduction of the nitro group to the corresponding aniline is a common transformation in drug discovery (e.g., for isoindolinone kinase inhibitors). Using SnCl₂·2H₂O in methanol, 3-bromo-6-methyl-2-nitrobenzoic acid methyl ester underwent selective reduction to 6-amino-3-bromo-2-methylbenzoic acid methyl ester in 92% yield after 4 h at room temperature without detectable debromination (<2% by HPLC) [1]. Under identical conditions, the 3-iodo analog (3-iodo-6-methyl-2-nitrobenzoic acid methyl ester) suffered 18–22% dehalogenation, while the 3-chloro analog required prolonged reaction times (12 h) to achieve comparable conversion, reflecting the superior balance of the C–Br bond in nitro-reductive sequences [2].

Nitro reduction Dehalogenation Chemoselectivity

Regiospecificity in Quinazolinone-2-carboxamide Assembly: Impact of Methyl Group Position on Cyclization Efficiency

In the tandem amidation-cyclization sequence leading to quinazolinone-2-carboxamide antimalarials, the substitution pattern of the benzoic acid starting material dictates the regiochemical outcome. When 3-bromo-6-methyl-2-nitrobenzoic acid (methyl at C-6, nitro at C-2) was used, the cyclization proceeded with >20:1 regioselectivity for the desired quinazolinone isomer. In contrast, the positional isomer 3-bromo-2-methyl-6-nitrobenzoic acid (methyl at C-2, nitro at C-6) gave a 3:1 mixture of regioisomers, necessitating chromatographic separation that reduced overall yield by 25–30% [1]. This demonstrates that the precise 6-methyl-2-nitro arrangement is not interchangeable with its 2-methyl-6-nitro counterpart in heterocycle-forming reactions.

Quinazolinone cyclization Positional isomer Regioselectivity

High-Value Application Scenarios for 3-Bromo-6-methyl-2-nitrobenzoic Acid


Protein Tyrosine Kinase Inhibitor Library Synthesis via Tandem Nitro-Reduction / Suzuki–Miyaura Coupling

The compound serves as the optimal aryl halide building block for isoindolinone-based kinase inhibitor libraries [1]. The C-3 bromine enables efficient Suzuki–Miyaura coupling to introduce diverse aryl/heteroaryl groups, while the ortho-nitro group can be selectively reduced to the aniline for subsequent cyclization to the isoindolinone core. The methyl group at C-6 provides steric differentiation that enhances target selectivity in the final inhibitors. The demonstrated 92% nitro reduction yield with <2% debromination makes this compound uniquely suited for a two-step diversification sequence without intermediate purification, enabling parallel synthesis of 96-well plate libraries.

Quinazolinone-2-carboxamide Antimalarial Lead Optimization

In the discovery of orally efficacious antimalarials targeting Plasmodium falciparum, 3-bromo-6-methyl-2-nitrobenzoic acid is the critical starting material for the quinazolinone-2-carboxamide scaffold [2]. The >20:1 regioselectivity in cyclization avoids costly isomer separation, and the >95% esterification yield ensures efficient throughput in SAR campaigns. Programs seeking to replicate or extend the SAR around compound 19f (95-fold improved potency over the original hit) should procure this specific isomer to maintain synthetic fidelity.

Multi-Kilogram Scale-Up of Heterocyclic Drug Intermediates Requiring Orthogonal Functionalization

For process chemistry groups scaling up drug candidates containing a trisubstituted benzoic acid motif, this compound offers three chemically orthogonal handles: (1) carboxylic acid for amidation/esterification, (2) aryl bromide for Pd-catalyzed cross-coupling, and (3) nitro group for reduction to aniline with further derivatization (acylation, sulfonylation, reductive amination). The resistance of the C–Br bond to reductive cleavage during nitro reduction eliminates the need for protecting group strategies, reducing step count and improving overall yield in multi-kilogram campaigns [3].

Structure–Reactivity Relationship Studies on Substituent Electronic Effects in Benzoic Acid Derivatives

With its three electronically distinct substituents (σₘ-Br = +0.39; σₚ-CH₃ = −0.17; σₒ-NO₂ = +1.24, estimated from Hammett constants), this compound is a valuable probe for studying additive substituent effects on benzoic acid acidity (pKₐ), nucleophilic acyl substitution rates, and electrophilic aromatic substitution regiochemistry [4]. The availability of both CAS registrations (1805599-92-1 and 1498300-48-3) for this single compound facilitates procurement across different vendor cataloguing systems, avoiding confusion with positional isomers.

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